Styrylquinazoline

Inflammation COX-2 inhibition PGE2 modulation

Styrylquinazolines constitute a hybrid chemotype that fuses a quinazoline core with a styryl side chain. Their biological activity profile is substitution-dependent and spans multiple validated therapeutic areas.

Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
Cat. No. B1260680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStyrylquinazoline
Synonymsstyrylquinazoline
Molecular FormulaC16H12N2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=N2
InChIInChI=1S/C16H12N2/c1-2-6-13(7-3-1)10-11-16-17-12-14-8-4-5-9-15(14)18-16/h1-12H/b11-10+
InChIKeyAIVRDUVZOFTAGC-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Styrylquinazoline Scaffold: Evidence-Based Differentiation for Scientific Procurement Decisions


Styrylquinazolines constitute a hybrid chemotype that fuses a quinazoline core with a styryl side chain. Their biological activity profile is substitution-dependent and spans multiple validated therapeutic areas. Unlike single-target reference agents, specific styrylquinazoline derivatives have demonstrated quantifiable activity against COX-2 (IC50 = 1.19–3.56 μM) [1], HIV-1 integrase (IC50 = 20.8 μM) [2], EGFR (IC50 = 0.190 μM enzymatic; 8.62 μM cellular) [3], JAK2/STAT3 signaling [4], ABL kinase DFG conformations [5], and mutant p53 (IC50 = 3.4–4.9 μM) . This multi-target, substitution-sensitive character means that procurement and experimental design must be guided by specific derivative-level evidence rather than class-level assumptions.

Why Styrylquinazoline Derivatives Cannot Be Replaced by Generic Quinazoline, Quinoline, or Stilbene Analogs Without Quantitative Validation


The styrylquinazoline scaffold is not a single molecular entity but a configurable framework where biological target engagement is exquisitely sensitive to substitution pattern, regiochemistry, and the quinazoline ring nitrogen arrangement. Replacing the quinazoline core with quinoline reduces HIV-1 integrase inhibitory potency by 6-fold (IC50 increases from 20.8 μM to 130.7 μM) [1]. A C4-thioaryl substitution directs differential binding to ABL kinase DFG-in vs. DFG-out conformations [2], while a C2-benzenesulfonamide substitution yields EGFR inhibition equipotent to lapatinib but with improved cellular selectivity [3]. Certain 4-styryl derivatives suppress JAK2/STAT3 signaling without engaging EGFR, a mechanism orthogonal to gefitinib [4]. Even within the styrylquinazoline class, CP-31398 exhibits pronounced kinase selectivity gaps (CSK IC50 > 100 μM vs. BTK IC50 = 6.7 μM) [5]. These structure-dependent activity cliffs mean that substituting one derivative for another—or replacing the scaffold with a generic quinazoline, quinoline, or stilbene—without matched quantitative validation will result in unpredictable loss or alteration of biological activity, directly compromising experimental reproducibility.

Styrylquinazoline Quantitative Differentiation Evidence: Comparator-Anchored Performance Data for Procurement Evaluation


COX-2/PGE2 Inhibition: Styrylquinazoline Derivatives Compared Head-to-Head with Resveratrol in Macrophage Assay

A series of 3′,4′-dihydroxylated, 3′-hydroxylated, and 3′-acetoxy-styrylquinazolines were evaluated for inhibition of prostaglandin E2 (PGE2) production via COX-2 in LPS-stimulated RAW264.7 macrophages. The active derivatives displayed IC50 values ranging from 1.19 to 3.56 μM, directly compared to the reference stilbene resveratrol which exhibited an IC50 of 3.07 μM under identical assay conditions [1]. The most potent compounds in this series achieved approximately 2.6-fold greater potency than resveratrol.

Inflammation COX-2 inhibition PGE2 modulation

HIV-1 Integrase Inhibition: Styrylquinazoline vs. Styrylquinoline Direct Scaffold Comparison Reveals 6-Fold Potency Advantage

Compound 5c, a styrylquinazoline bearing a free catechol ring, inhibited HIV-1 integrase with an IC50 of 20.8 ± 1.9 μM. When the quinazoline core was replaced with a quinoline to generate the direct styrylquinoline analog, the IC50 increased to 130.7 ± 8.6 μM under the same assay conditions, representing a 6-fold loss in potency [1]. This provides a direct, intra-study quantification of the scaffold advantage conferred specifically by the quinazoline nitrogen arrangement.

Antiviral HIV-1 integrase Scaffold comparison

EGFR Inhibition: Styrylquinazoline 8c Outperforms Lapatinib in A549 NSCLC Cytotoxicity at Equivalent Target Binding

The styrylquinazoline-benzenesulfonamide derivative 8c exhibited an IC50 of 8.62 μM against EGFR-overexpressing A549 non-small cell lung cancer cells, whereas lapatinib showed an IC50 of 11.98 μM in the same MTT cytotoxicity assay [1]. In cell-free EGFR enzymatic assay, both compounds displayed equivalent potency (IC50 = 0.190 μM). Compound 8c demonstrated a wider therapeutic margin: its IC50 against normal lung fibroblasts (WI38) was 52.6 μM, yielding a selectivity index of approximately 6.1 [1]. Additionally, 8c induced a 76-fold increase in late apoptosis and an 8-fold increase in caspase-3 activation relative to untreated control [1].

Oncology EGFR inhibition Non-small cell lung cancer

JAK2/STAT3 Pathway: 4-Styrylquinazolines Show 2–5× Greater Potency than Gefitinib via EGFR-Independent Mechanism in NSCLC

(E)-2-propyl-4-styrylquinazoline (compound #4) and (E)-2-cyclopropyl-4-styrylquinazoline (compound #7) displayed IC50 values 2–5 times lower than gefitinib against A549, H1299, and H460 non-small cell lung carcinoma cell lines [1]. Critically, unlike gefitinib which acts through EGFR phosphorylation blockade, these styrylquinazolines showed no activity against EGFR activation. Instead, they suppressed both constitutive and IL-6-induced JAK2/STAT3 phosphorylation and downstream gene expression [1]. In vivo, compound #7 administered at 15 and 30 mg/kg significantly suppressed tumor growth in an A549 xenograft nude mouse model, and transient expression of constitutively active STAT3 reversed its pro-apoptotic effect, confirming on-target mechanism [1].

Oncology JAK2/STAT3 signaling EGFR-independent NSCLC

ABL Kinase DFG Conformation Selectivity: C4-Thioaryl Styrylquinazolines Achieve Differential DFG-In/DFG-Out Binding Not Uniformly Accessible to Classical Quinazoline TKIs

A series of S4-substituted styrylquinazolines with a thioaryl moiety at the C4 position were evaluated and showed sub-micromolar activity against leukemia cell lines [1]. Molecular docking studies revealed that two derivatives differentially bind to the DFG-in and DFG-out conformational states of ABL kinase, a property not uniformly achieved by other quinazoline-based kinase inhibitors [1]. The parent styrylquinazoline CP-31398 was profiled against a kinase panel and showed selective activity: Lyn B IC50 = 10.5 μM, BTK IC50 = 6.7 μM, while remaining inactive toward CSK (IC50 > 100 μM) [2], illustrating that even within the styrylquinazoline class, kinase selectivity is substitution-dependent.

Kinase inhibition ABL DFG conformation Drug resistance

Mutant p53 Selectivity: STIMA-1 Styrylquinazoline Demonstrates 3.9–6.0-Fold Preferential Cytotoxicity Toward Mutant vs. Wild-Type p53 Cells

STIMA-1, a specific cell-permeable styrylquinazoline, preferentially induces apoptotic death in mutant p53-harboring H1299-His175 (IC50 = 3.4 μM) and Saos-2-His273 (IC50 = 4.9 μM) tumor cells, while exhibiting significantly reduced potency against p53-null cells (IC50 = 9.6–14.7 μM across H1299, Saos-2, HCT116) and wild-type p53-expressing cells (IC50 = 13.2 μM against HCT116; IC50 = 20.3 μM against normal human diploid fibroblasts) . The selectivity ratio ranges from approximately 3.9- to 6.0-fold for mutant versus wild-type p53. STIMA-1 covalently modifies free thiols on mutant p53, fully restoring its DNA binding activity to wild-type levels and upregulating p53-dependent target genes (p21, PUMA, Bax) .

Mutant p53 reactivation Tumor-selective cytotoxicity Chemical biology tool

High-Impact Research and Procurement Scenarios for Quantitatively Differentiated Styrylquinazoline Applications


EGFR-Targeted NSCLC Drug Discovery: 2-Styrylquinazoline 8c as a Lapatinib-Benchmarked Lead with Superior Cellular Selectivity

For groups conducting EGFR-dependent non-small cell lung cancer (NSCLC) drug discovery, the 2-styrylquinazoline-benzenesulfonamide derivative 8c provides a validated starting point with IC50 values directly benchmarked against lapatinib in the same study. In A549 cells, 8c demonstrates a 1.4-fold greater cytotoxic potency (IC50 = 8.62 μM vs. 11.98 μM) than lapatinib at equivalent EGFR enzymatic inhibition (IC50 = 0.190 μM for both), combined with a wider selectivity margin against normal WI38 fibroblasts (IC50 = 52.6 μM; ~6.1-fold selectivity) [1]. The compound also induces a 76-fold increase in late apoptosis and 8-fold caspase-3 activation relative to control, making it suitable for mechanistic studies of EGFR-driven apoptotic pathways where cellular selectivity is a critical decision parameter.

EGFR-Independent NSCLC Therapy: 4-Styrylquinazoline Compound #7 as a JAK2/STAT3 Pathway Inhibitor with In Vivo Validation

In NSCLC models where EGFR inhibitors such as gefitinib show limited efficacy due to intrinsic or acquired resistance, (E)-2-cyclopropyl-4-styrylquinazoline (compound #7) provides an orthogonal mechanism of action with in vivo proof-of-concept. The compound exhibits 2–5× lower IC50 than gefitinib across A549, H1299, and H460 cell lines and suppresses JAK2/STAT3 phosphorylation without affecting EGFR activation [2]. In vivo tumor suppression was confirmed in an A549 xenograft model at 15 and 30 mg/kg doses, and STAT3-dependence was validated through rescue experiments with constitutively active STAT3 [2]. This compound is suited for in vivo oncology studies targeting STAT3-driven tumor maintenance in EGFR-inhibitor-resistant contexts.

Mutant p53 Reactivation Research: STIMA-1 as a Tumor-Selective Chemical Tool with Demonstrated Mutant vs. Wild-Type Discrimination

STIMA-1 (p53 Activator VII) is the styrylquinazoline of choice for research groups investigating pharmacological reactivation of mutant p53. Its ~3.9–6.0-fold selectivity for mutant p53-harboring cells (IC50 = 3.4–4.9 μM) over wild-type p53 cells (IC50 = 13.2–20.3 μM) and normal fibroblasts (IC50 = 20.3 μM) provides a quantifiable therapeutic window absent in non-selective DNA-damaging agents . The compound covalently modifies thiol groups on mutant p53, restoring wild-type DNA binding activity and upregulating p21, PUMA, and Bax . This is directly applicable to target validation studies in p53-mutant cancer models where cell-line selectivity data are a prerequisite for experimental design.

HIV-1 Integrase Inhibitor Screening: Styrylquinazoline Scaffold as a Validated 6-Fold Potency-Advantaged Core over Styrylquinoline

For antiviral drug discovery programs targeting HIV-1 integrase, the styrylquinazoline scaffold provides a validated 6-fold potency advantage over the corresponding styrylquinoline series, as demonstrated by direct intra-study comparison of compound 5c (IC50 = 20.8 ± 1.9 μM) versus its styrylquinoline analog (IC50 = 130.7 ± 8.6 μM) [3]. This scaffold-level differentiation directly informs procurement and library design decisions for groups synthesizing or screening integrase inhibitor collections, eliminating the risk of potency loss associated with quinoline-based alternatives.

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